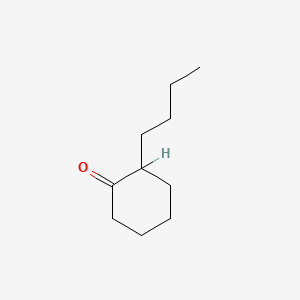

2-Butylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYYXPQBFPUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315255 | |

| Record name | 2-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-18-7 | |

| Record name | 2-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1126-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-butylcyclohexanone. The information is tailored for a scientific audience, with a focus on facilitating research and development activities. This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visualizations of the compound's structure.

Chemical Structure and Isomerism

This compound is a cyclic ketone with a butyl group attached to the second carbon atom of the cyclohexanone (B45756) ring. The term "this compound" can refer to several structural isomers depending on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl. These isomers share the same molecular formula, C₁₀H₁₈O, and a molecular weight of approximately 154.25 g/mol , but exhibit distinct physical and chemical properties due to their different structural arrangements.[1][2][3][4]

The presence of two stereocenters in some isomers, such as 2-sec-butylcyclohexanone (B81716), at the point of attachment of the butyl group and within the cyclohexane (B81311) ring, results in the potential for multiple diastereomers.[5] The specific stereochemistry can significantly influence the compound's biological activity and physical properties.

Below are the chemical structures of the primary isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound isomers vary based on the structure of the butyl group. These properties are summarized in the table below.

| Property | 2-n-Butylcyclohexanone | 2-sec-Butylcyclohexanone | 2-isobutylcyclohexanone | 2-tert-Butylcyclohexanone |

| IUPAC Name | 2-butylcyclohexan-1-one[3] | 2-butan-2-ylcyclohexan-1-one[2] | 2-(2-methylpropyl)cyclohexan-1-one[6] | 2-tert-butylcyclohexan-1-one[4] |

| CAS Number | 1126-18-7[3] | 14765-30-1[2] | 4668-64-8[6] | 1728-46-7[4] |

| Molecular Formula | C₁₀H₁₈O[3] | C₁₀H₁₈O[2] | C₁₀H₁₈O[6] | C₁₀H₁₈O[4] |

| Molecular Weight | 154.25 g/mol [3] | 154.25 g/mol [2] | 154.25 g/mol | 154.25 g/mol [4] |

| Boiling Point | 223-225 °C at 760 mmHg | 76-78 °C at 8 mmHg[7][8] | Not available | 62.5 °C at 4 mmHg[9] |

| Density | 0.903 g/mL at 25 °C | 0.912 g/mL at 25 °C[7][8] | Not available | 0.896 g/mL at 25 °C[9] |

| Solubility in Water | Not available | 566 mg/L at 20 °C[2] | Not available | Insoluble[10] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[11] | Not available | Colorless liquid[10] |

| Odor | Not available | Woody, camphoraceous, musty[7][8] | Not available | Sweet, fruity[10] |

Experimental Protocols

Synthesis of this compound Isomers

Several synthetic routes have been reported for the preparation of this compound isomers. The choice of method often depends on the desired isomer and the available starting materials.

General Synthesis Workflow:

Synthesis of 2-sec-Butylcyclohexanone:

One common method for the synthesis of 2-sec-butylcyclohexanone is the hydrogenation of o-sec-butylphenol.[5][7][8]

-

Reaction: o-sec-Butylphenol is hydrogenated in the presence of a palladium catalyst.

-

Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

-

Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by distillation.

Another approach involves the hydrogenation of 2-sec-butylidene cyclohexanone.[5][7][8]

Synthesis of 2-tert-Butylcyclohexanone:

A common laboratory preparation involves the oxidation of 2-tert-butylcyclohexanol (B1585498).[12]

-

Reactants: 2-tert-Butylcyclohexanol, sodium dichromate dihydrate, and concentrated sulfuric acid in diethyl ether and water.[12]

-

Procedure:

-

A solution of 2-tert-butylcyclohexanol in diethyl ether is cooled to 10 °C.[12]

-

A solution of sodium dichromate dihydrate and concentrated sulfuric acid in water is added dropwise while maintaining the temperature below 25 °C.[12]

-

The mixture is stirred for two hours at room temperature.[12]

-

The reaction mixture is poured onto ice-water, and the ether layer is separated.[12]

-

The aqueous phase is extracted with ether, and the combined organic extracts are washed with water and sodium bicarbonate, then dried.[12]

-

The solvent is evaporated to yield the crude product.[12]

-

Analytical Methods

The identification and characterization of this compound isomers are typically performed using a combination of spectroscopic techniques.

General Analytical Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[13]

-

¹H NMR: Acquire the proton NMR spectrum on a spectrometer of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.[13]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is used to simplify the spectrum. Typical parameters include a 45° pulse width and a relaxation delay of 2.0 s.[13]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[13]

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.[13] The key absorption to identify is the carbonyl (C=O) stretch, which typically appears around 1715 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[13]

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.[13]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H18O | CID 70771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-tert-Butylcyclohexanone | C10H18O | CID 102681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]

- 6. 2-Isobutylcyclohexan-1-one | C10H18O | CID 107320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [m.chemicalbook.com]

- 8. 2-SEC-BUTYLCYCLOHEXANONE | 14765-30-1 [chemicalbook.com]

- 9. 2-TERT-BUTYLCYCLOHEXANONE | 1728-46-7 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. CAS 14765-30-1: 2-sec-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

2-sec-Butylcyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sec-Butylcyclohexanone, a cyclic ketone of interest in various scientific and industrial fields. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its limitedly documented biological activities and research applications.

Core Chemical Data

2-sec-Butylcyclohexanone, a colorless to pale yellow liquid, is characterized by the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 14765-30-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |

| Molecular Weight | 154.25 g/mol | [1][3][4] |

| IUPAC Name | 2-(butan-2-yl)cyclohexan-1-one | [4] |

| Synonyms | Peppermint cyclohexanone (B45756), Freskomenthe | [5] |

| Boiling Point | 76-78 °C at 8 mmHg | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-sec-Butylcyclohexanone can be achieved through several chemical pathways. While detailed, publicly available experimental protocols specifically for this compound are scarce, the primary synthetic routes are well-established in organic chemistry.

Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The aromatic ring of the phenol (B47542) is saturated under hydrogen pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the corresponding cyclohexanol, which is then oxidized to the target ketone.

Reaction Scheme:

Figure 1: Synthesis of 2-sec-Butylcyclohexanone via hydrogenation of o-sec-butylphenol.

General Experimental Protocol (Adapted from similar hydrogenations):

-

Catalyst Preparation: A reaction vessel is charged with o-sec-butylphenol and a palladium on carbon catalyst (typically 5-10% by weight).

-

Solvent Addition: A suitable solvent, such as ethanol (B145695) or ethyl acetate, is added to the mixture.

-

Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction is then heated and stirred for several hours until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 2-sec-butylcyclohexanol.

-

Oxidation: The crude alcohol is then oxidized to the ketone using a standard oxidizing agent such as Jones reagent (chromic acid in acetone) or a milder alternative like pyridinium (B92312) chlorochromate (PCC).

-

Purification: The final product is purified by distillation under reduced pressure.

Grignard Reaction of Cyclohexanone with sec-Butylmagnesium Bromide

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, sec-butylmagnesium bromide, to the carbonyl carbon of cyclohexanone. The resulting alkoxide is then protonated during an acidic workup to yield the corresponding tertiary alcohol, which is subsequently oxidized to the ketone. However, steric hindrance from the bulky sec-butyl group can be a significant challenge in this reaction, potentially leading to low yields of the desired addition product.[5][6][7][8]

Reaction Scheme:

Figure 2: Synthesis of 2-sec-Butylcyclohexanone via Grignard reaction.

General Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with sec-butyl bromide in anhydrous diethyl ether to form sec-butylmagnesium bromide.

-

Addition Reaction: A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred and then refluxed to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether.

-

Oxidation and Purification: The combined organic extracts are dried and concentrated. The resulting alcohol is then oxidized, and the final product is purified by vacuum distillation.

Hydrogenation of 2-sec-Butylidene Cyclohexanone

This method involves the selective hydrogenation of the carbon-carbon double bond of 2-sec-butylidene cyclohexanone, which can be prepared via an aldol (B89426) condensation reaction between cyclohexanone and 2-butanone (B6335102).

Reaction Scheme:

Figure 3: Synthesis via hydrogenation of 2-sec-butylidene cyclohexanone.

General Experimental Protocol:

-

Aldol Condensation: Cyclohexanone is reacted with 2-butanone in the presence of a base (e.g., sodium hydroxide) to form 2-sec-butylidene cyclohexanone.

-

Hydrogenation: The resulting α,β-unsaturated ketone is then hydrogenated using a catalyst such as palladium on carbon to selectively reduce the double bond.

-

Purification: The product is purified by distillation.

Biological Activity and Research Applications

The available scientific literature on the biological activity of 2-sec-Butylcyclohexanone is limited, with most studies focusing on its safety for use in consumer products.

Toxicological Profile

Extensive safety evaluations have been conducted, primarily in the context of its use as a fragrance ingredient. These studies have generally concluded that 2-sec-Butylcyclohexanone has low toxicity.[9] Key findings from toxicological assessments include:

-

Genotoxicity: It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[9]

-

Skin Sensitization: Studies, including human maximization tests, have shown no evidence of skin sensitization.[9]

-

Systemic Toxicity: Repeated dose toxicity studies have established a No Observed Adverse Effect Level (NOAEL), and the Margin of Exposure (MOE) is considered adequate for its current uses.[9]

Applications in Proteomics Research

2-sec-Butylcyclohexanone has been mentioned as a product for proteomics research applications.[3] However, its specific role or mechanism of action in this field is not well-documented in the readily available literature. It is plausible that its properties as a relatively non-polar, volatile, and stable small molecule could make it useful in specific analytical techniques within proteomics, such as in chromatography or as a matrix component, although this is speculative.

Relevance to Drug Development

Currently, there is no direct evidence to suggest that 2-sec-Butylcyclohexanone is being actively investigated as a therapeutic agent or plays a significant role in drug development. Its primary applications remain in the fragrance and flavor industries. The lack of significant documented biological activity or interaction with specific signaling pathways makes it an unlikely candidate for immediate pharmacological interest. However, the cyclohexanone scaffold is present in various biologically active molecules, and as such, understanding the properties and synthesis of substituted cyclohexanones like the 2-sec-butyl derivative can be of value to medicinal chemists.

Conclusion

2-sec-Butylcyclohexanone is a well-characterized chemical compound with established synthetic routes and a favorable safety profile for its current applications. While its use in high-level research fields like proteomics is noted, detailed information on its specific functions is lacking. For the drug development professional, this compound currently serves more as a reference for the chemical properties and synthesis of substituted cyclohexanones rather than a direct lead for therapeutic development. Further research would be necessary to uncover any potential biological activities that could be of pharmacological interest.

References

- 1. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [amp.chemicalbook.com]

- 2. CAS 14765-30-1: 2-sec-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]

- 5. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. (Solved) - At tempted Grignard reaction of Cyclohexanone with tert-butyl ma.... - (1 Answer) | Transtutors [transtutors.com]

- 8. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Synthesis and Characterization of n-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butylcyclohexanone, a valuable intermediate in organic synthesis. The document details established synthetic routes, including enolate and enamine alkylation, and provides a thorough guide to the characterization of the target molecule using modern spectroscopic and chromatographic techniques.

Synthesis of n-Butylcyclohexanone

The introduction of an n-butyl group at the α-position of a cyclohexanone (B45756) ring is most commonly achieved through the alkylation of a cyclohexanone enolate or a corresponding enamine.

Method 1: Alkylation of Cyclohexanone via its Lithium Enolate

A robust and widely used method for the α-alkylation of ketones involves the formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.[1][2] This approach offers high yields and good control over the reaction.

Reaction Scheme:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred diisopropylamine solution.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

-

Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[2]

-

-

Alkylation:

-

Slowly add n-butyl bromide (1.1 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure n-butylcyclohexanone.

-

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides an alternative, milder method for the α-alkylation of ketones.[3][4] This multi-step process involves the formation of an enamine, followed by alkylation and subsequent hydrolysis to yield the α-alkylated ketone.

Reaction Scheme:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as pyrrolidine (B122466) (1.2 equivalents) in a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is produced.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Alkylation:

-

Dissolve the crude enamine in an aprotic solvent such as acetonitrile (B52724) or THF.

-

Add n-butyl bromide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

-

Hydrolysis:

-

Add water to the reaction mixture and stir to hydrolyze the intermediate iminium salt.

-

Acidify the mixture with dilute hydrochloric acid to facilitate the hydrolysis.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the resulting n-butylcyclohexanone by vacuum distillation.

-

Characterization of n-Butylcyclohexanone

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized n-butylcyclohexanone.

Spectroscopic Data

| Technique | Observed Data |

| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 154. Key fragments: m/z 98 (base peak), 55, 83.[5][6] |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1710 cm⁻¹. C-H stretching and bending vibrations.[5][6] |

| ¹H NMR Spectroscopy (Predicted) | Multiplets for cyclohexyl protons (δ 1.2-2.5 ppm), triplet for the terminal methyl group of the butyl chain (δ ~0.9 ppm), multiplets for the methylene (B1212753) groups of the butyl chain (δ ~1.3-1.6 ppm). |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal downfield (δ > 200 ppm). Signals for the carbons of the cyclohexyl ring and the n-butyl group. |

Chromatographic Data

| Technique | Expected Results |

| Gas Chromatography (GC) | A single major peak corresponding to n-butylcyclohexanone. Retention time will depend on the column and conditions used. |

| GC-Mass Spectrometry (GC-MS) | Confirms the identity of the GC peak by matching the mass spectrum with known data for n-butylcyclohexanone. |

Experimental Protocols for Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified n-butylcyclohexanone in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more.

-

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Experimental and Characterization Workflow

References

- 1. Solved 1. In the alkylation of cyclohexanone, better yields | Chegg.com [chegg.com]

- 2. Investigations into the reaction of the lithium enolate of cyclohexanone and phenyl vinyl sulfoxide: A simple synthesis of a bicyclo[4.2.0]octan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 4. dnrcollege.org [dnrcollege.org]

- 5. 2-Butylcyclohexanone | C10H18O | CID 70771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanone, 2-butyl- [webbook.nist.gov]

Introduction: The Role of Steric Hindrance in Conformational Preference

An In-depth Technical Guide to the Conformational Analysis of tert-Butylcyclohexanone

The conformational analysis of substituted cyclohexanes is a fundamental concept in organic chemistry, with significant implications for molecular reactivity, stereochemistry, and interactions within biological systems. The cyclohexane (B81311) ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. When substituents are introduced onto the ring, they can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interplay of steric interactions dictates the preferred conformation.

4-tert-Butylcyclohexanone (B146137) serves as a cornerstone for understanding these principles. The tert-butyl group is exceptionally bulky, and its placement on the cyclohexane ring introduces significant steric strain, particularly when in an axial position.[1] This steric hindrance is so pronounced that it effectively "locks" the cyclohexane ring into a single, preferred chair conformation.[2] This guide provides a detailed examination of the conformational analysis of tert-butylcyclohexanone, focusing on the energetic principles, experimental and computational methodologies used for its study, and the quantitative data that underpins our understanding.

Theoretical Framework: A-Values and 1,3-Diaxial Interactions

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[4][5]

The primary source of this energetic penalty for axial substituents is the presence of 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other substituents) located on the same face of the ring, three carbons away.

The tert-butyl group possesses one of the largest A-values, estimated to be around 4.9 to 5.0 kcal/mol.[3][4] This high energy cost is due to the unavoidable interaction of one of its methyl groups with the syn-axial hydrogens.[4] Consequently, the equilibrium for tert-butylcyclohexane (B1196954) lies overwhelmingly in favor of the conformer with the equatorial tert-butyl group, with a ratio of approximately 10,000:1.[4] This strong preference means the tert-butyl group acts as a conformational lock, simplifying the study of other stereochemical relationships on the ring.[1]

The presence of the carbonyl group in tert-butylcyclohexanone slightly modifies the geometry of the cyclohexane ring, but the dominant conformational influence remains the bulky tert-butyl group.

Conformational Equilibrium in 4-tert-Butylcyclohexanone

In 4-tert-butylcyclohexanone, the tert-butyl group is positioned opposite the carbonyl group. The chair conformation of the ring can exist in two forms through a process called ring inversion or "chair flip."

-

Equatorial tert-Butyl Group: This conformation is overwhelmingly favored. The large tert-butyl group resides in the sterically unhindered equatorial position, avoiding any significant 1,3-diaxial interactions. This is the low-energy, stable conformation.[1]

-

Axial tert-Butyl Group: Following a ring flip, the tert-butyl group would be forced into the axial position. This results in severe steric clashes with the axial hydrogens at the C-2 and C-6 positions. This conformation is highly unstable and energetically unfavorable by approximately 5 kcal/mol.[3][6]

Due to this large energy difference, 4-tert-butylcyclohexanone exists almost exclusively in the chair conformation where the tert-butyl group is equatorial.

Caption: Conformational equilibrium of 4-tert-butylcyclohexanone.

Quantitative Conformational Data

The steric preference of substituents on a cyclohexane ring is quantitatively described by their A-values. This data is crucial for predicting the conformational equilibrium of substituted cyclohexanes.

| Substituent | A-value (kcal/mol) | Reference |

| -H | 0 | - |

| -CH₃ (Methyl) | 1.74 | [3] |

| -CH₂CH₃ (Ethyl) | 1.79 | [4] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | [4] |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | [4][5] |

| -OH (Hydroxyl) | 0.87 | [4] |

| -Br (Bromo) | 0.43 | [4] |

Table 1: Selected A-values for common substituents on a cyclohexane ring.

For polysubstituted systems like cis- and trans-2,4-di-tert-butylcyclohexanone, the steric strain can become so severe that the molecule adopts a non-chair, twist-boat conformation to alleviate the 1,3-diaxial interactions.[7] In the case of cis-2,4-di-tert-butylcyclohexanone, the chair conformation would require one tert-butyl group to be axial, an interaction costing about 5.5 kcal/mol, forcing it into a twist-boat form.[7] In contrast, the trans isomer can comfortably adopt a chair conformation with both bulky groups in equatorial positions.[7]

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is essential for a thorough conformational analysis.

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.

Objective: To determine the dominant conformation and measure the rate of interconversion.

Methodology:

-

Sample Preparation: A pure sample of 4-tert-butylcyclohexanone is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information through chemical shifts and coupling constants.

-

Chemical Shifts: Axial protons are typically shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constants (J-values): The vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller couplings (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of unique carbon environments. For conformationally locked systems, distinct signals are observed for each carbon.[8]

-

Low-Temperature NMR: To study the dynamics of ring inversion, spectra are acquired at progressively lower temperatures. At a sufficiently low temperature (e.g., in deuterated dichloromethane (B109758) or toluene-d₈), the interconversion between chair forms can be slowed on the NMR timescale, allowing for the direct observation of signals from individual conformers.[7][9]

Computational Modeling Workflow

Computational chemistry provides invaluable insights into the geometries and relative energies of different conformers and the transition states that connect them.

Objective: To calculate the relative free energies of potential conformers (chair, twist-boat) and map the potential energy surface for interconversion.

Methodology:

-

Structure Generation: Initial 3D structures for all possible conformations (e.g., equatorial-t-butyl chair, axial-t-butyl chair, twist-boat) are generated.

-

Geometry Optimization: The geometry of each structure is optimized to find the lowest energy structure for that conformer. This is typically done using methods like molecular mechanics (e.g., MM3, MM4) for an initial search, followed by higher-level quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2, QCISD).[9][10]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and entropy.

-

Energy Comparison: The relative free energies (ΔG) of the optimized conformers are compared to determine their relative populations at a given temperature.

Caption: Workflow for computational modeling of conformational analysis.

Conclusion

The conformational analysis of tert-butylcyclohexanone provides a clear and compelling illustration of how steric effects govern molecular geometry. The immense steric bulk of the tert-butyl group effectively locks the cyclohexane ring into a chair conformation where this group occupies an equatorial position, a principle widely used in stereocontrolled synthesis and the design of rigid molecular scaffolds. The combination of high-resolution NMR spectroscopy and sophisticated computational modeling allows for a detailed and quantitative understanding of the energies and structures involved. The principles demonstrated by this model system are broadly applicable to the conformational analysis of more complex cyclic molecules, which is critical in the fields of drug development, materials science, and chemical research.

References

- 1. fiveable.me [fiveable.me]

- 2. chemistryschool.net [chemistryschool.net]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. brainly.com [brainly.com]

- 7. benchchem.com [benchchem.com]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butylcyclohexanone solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Butylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a foundational resource.

Executive Summary

This compound is a cyclic ketone with a molecular structure that imparts both polar and non-polar characteristics. The carbonyl (C=O) group provides polarity, while the cyclohexyl ring and the butyl substituent create a significant non-polar character.[1][2] This dual nature governs its solubility, making it generally soluble in a wide array of organic solvents while having limited solubility in water.[1][3][4] This guide outlines its expected solubility profile, provides a robust experimental method for precise quantification, and illustrates the theoretical principles of its solvency.

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in the literature. However, based on its chemical structure and information on related ketones, a reliable qualitative and estimated profile can be established. The principle of "like dissolves like" is the primary determinant of its solubility.[5]

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of this compound. The estimations are based on general principles and qualitative statements found in chemical literature. For instance, it is reported to be soluble in alcohol and miscible with most oils.[1][6][7] For a quantitative anchor, the related compound 4-tert-butylcyclohexanone (B146137) has a reported solubility in ethanol (B145695) of 0.5 g/10 mL, suggesting high solubility for similar ketones in alcohols.[5]

| Solvent Classification | Solvent Name | Molecular Formula | Polarity (Dielectric Constant) | Expected Solubility | Rationale for Estimation |

| Polar Protic | Ethanol | C₂H₅OH | 24.5 | Miscible[6][7] | Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen is favorable.[8] |

| Methanol | CH₃OH | 32.7 | Highly Soluble | Similar to ethanol, strong potential for hydrogen bonding. | |

| 1-Butanol | C₄H₉OH | 17.5 | Highly Soluble | The solvent's alkyl chain has an affinity for the non-polar part of the solute. | |

| Polar Aprotic | Acetone (B3395972) | C₃H₆O | 20.7 | Highly Soluble | As a ketone, acetone shares structural similarity. Dipole-dipole interactions are the primary force.[9] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | Strong dipole-dipole interactions are expected. | |

| Acetonitrile | CH₃CN | 37.5 | Soluble | Favorable dipole-dipole interactions. | |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Highly Soluble | Moderate polarity and ester group allow for good interaction. | |

| Non-Polar | Hexane | C₆H₁₄ | 1.9 | Soluble | Van der Waals forces between the alkyl portions of the solute and solvent dominate.[8] |

| Toluene | C₇H₈ | 2.4 | Highly Soluble | The non-polar aromatic ring and the solute's hydrocarbon structure lead to favorable dispersion forces. | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Highly Soluble | The molecule's overall low polarity aligns well with the non-polar character of this compound. | |

| Halogenated | Dichloromethane | CH₂Cl₂ | 9.1 | Highly Soluble | Effective at dissolving moderately polar compounds through dipole-dipole interactions. |

| Chloroform | CHCl₃ | 4.8 | Highly Soluble | Similar mechanism to dichloromethane. | |

| Aqueous | Water | H₂O | 80.1 | Sparingly Soluble (577 mg/L at 20℃)[10] | The large non-polar hydrocarbon moiety outweighs the polarity of the single carbonyl group, limiting water solubility.[8][9] |

Theoretical Framework of Solubility

The solubility of this compound is a function of the intermolecular forces between it and the solvent molecules.

-

Polarity and Intermolecular Forces : this compound's structure features a polar carbonyl group and a large non-polar alkyl framework.

-

In polar protic solvents (e.g., ethanol), it can act as a hydrogen bond acceptor via the lone pairs on the carbonyl oxygen, leading to strong solute-solvent interactions.[8]

-

In polar aprotic solvents (e.g., acetone, DMSO), solubility is driven by favorable dipole-dipole interactions between the solvent's permanent dipole and that of the solute's carbonyl group.[9]

-

In non-polar solvents (e.g., hexane, toluene), the dominant forces are London dispersion forces (van der Waals), which act on the large, non-polar cyclohexyl and butyl groups.[8]

-

-

Thermodynamic Considerations : The dissolution process can be described by thermodynamic models. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For many organic compounds, the process is endothermic, and solubility is driven by an increase in entropy.[11] Advanced models like the modified Apelblat equation or the van't Hoff equation can be used to correlate experimental solubility data with temperature.[11][12]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method followed by gas chromatography (GC) analysis is a reliable and widely used technique.[12]

Objective : To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment :

-

This compound (high purity)

-

Selected organic solvent (HPLC or analytical grade)

-

Analytical balance

-

Isothermal shaker bath or incubator

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample storage

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column

Methodology :

-

Preparation of Standard Solutions :

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the GC analysis. A typical range might be from 10 µg/mL to 1000 µg/mL.

-

-

Equilibration (Shake-Flask Method) :

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time required to achieve a constant concentration.

-

-

Sampling and Preparation :

-

After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This removes any suspended microcrystals.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Quantitative Analysis (GC-FID) :

-

Analyze the prepared standard solutions and the diluted samples using GC-FID.

-

Integrate the peak area corresponding to this compound for each run.

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility :

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships and Influencing Factors

The solubility of a compound is not a static value but is influenced by several factors. Understanding these relationships is critical for applying solubility data in research and development.

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature, as the dissolution process is typically endothermic.[12] This relationship should be determined experimentally for specific applications.

-

Pressure : For liquid and solid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

-

Purity of Components : The presence of impurities in either the solute or the solvent can alter the measured solubility and should be minimized by using high-purity reagents.

References

- 1. This compound | 1126-18-7 | Benchchem [benchchem.com]

- 2. CAS 14765-30-1: 2-sec-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]

- 7. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical properties like boiling point and density of 2-butylcyclohexanone

An In-depth Technical Guide to the Physical Properties of 2-Butylcyclohexanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies. This document summarizes reported values, outlines protocols for their determination, and presents a logical workflow for property verification.

Physical Properties of this compound

This compound is an organic compound that can exist as different isomers, primarily n-butyl, sec-butyl, and tert-butyl, depending on the structure of the butyl group. The physical properties, such as boiling point and density, can vary between these isomers. Below is a summary of the reported physical data for this compound and its common isomer, 2-sec-butylcyclohexanone.

Data Summary

The quantitative data for the boiling point and density of this compound and its isomers are presented in the table below for clear comparison.

| Property | Value | Isomer | Conditions | Reference |

| Boiling Point | 220.1 °C | 2-n-butylcyclohexanone | at 760 mmHg | [1] |

| 76.00 to 78.00 °C | 2-sec-butylcyclohexanone | at 8.00 mmHg | [2][3][4] | |

| 78 °C | 2-sec-butylcyclohexanone | at 8 mmHg | [5] | |

| Density | 0.888 g/cm³ | 2-n-butylcyclohexanone | Not Specified | [1] |

| 0.911-0.917 g/mL | 2-sec-butylcyclohexanone | Not Specified | [2] | |

| 0.912 g/mL | 2-sec-butylcyclohexanone | at 25 °C | [4] |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurements, the atmospheric pressure should always be recorded, as boiling point varies with pressure.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[6]

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle), and boiling chips.

-

Procedure:

-

Place the liquid sample (e.g., this compound) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

-

Record the ambient atmospheric pressure.

-

Method 2: Thiele Tube Method

This micro-method is ideal for determining the boiling point of small quantities of a liquid.[7]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

Attach the small test tube containing a small amount of the sample to the thermometer using a rubber band.

-

Place a capillary tube, with its sealed end up, into the sample.[7]

-

Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

-

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Method: Using a Pycnometer (Specific Gravity Bottle)

This method provides a very accurate determination of density.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer. Fill it with the sample liquid (this compound), bring it to the same constant temperature, dry the exterior, and weigh it again (m₃).

-

The density of the sample can be calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

-

Workflow and Data Verification

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a liquid sample like this compound.

Caption: Workflow for the determination of physical properties.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [m.chemicalbook.com]

- 5. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Landscape of 2-tert-butylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 2-tert-butylcyclohexanone (B158629) (CAS No. 1728-46-7). The following sections detail the compound's physicochemical properties, toxicological profile, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Core Safety and Hazard Information

2-tert-butylcyclohexanone is a combustible liquid and vapor that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] While extensive toxicological data is not available for this specific compound, information from structurally related chemicals and in vitro studies provides insight into its potential hazards. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Classification

While a harmonized GHS classification is not consistently available, safety data sheets indicate that 2-tert-butylcyclohexanone should be treated as a substance that can cause skin and serious eye irritation, as well as specific target organ toxicity (single exposure), potentially affecting the respiratory system.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2-tert-butylcyclohexanone, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [2][4] |

| Appearance | Clear, colorless to slight yellow or green liquid | [5][6] |

| Odor | Sweet, fruity odor | [5] |

| Melting Point | -1 °C to 38.55°C (Note: a wide range is reported) | [6][7] |

| Boiling Point | 62.5 - 64 °C @ 4 mmHg | [4][6][7][8] |

| Flash Point | 72 °C (161.6 °F) - 78 °C (172.4 °F) | [1][4] |

| Density | 0.896 g/mL at 25 °C | [4][6][7][8] |

| Refractive Index | 1.457 - 1.458 @ 20 °C | [7][8] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

Table 2: Toxicological Data

| Endpoint | Value | Notes | Source(s) |

| Acute Oral Toxicity (LD50) | Not available | The toxicological properties have not been fully investigated. | [1] |

| Acute Dermal Toxicity (LD50) | Not available | The toxicological properties have not been fully investigated. | [1] |

| Acute Inhalation Toxicity (LC50) | Not available | The toxicological properties have not been fully investigated. | [1] |

| Genotoxicity | Non-clastogenic | Based on an in vitro micronucleus test. | [9][10] |

| Repeated Dose Toxicity | No data available | Read-across data from 2-sec-butylcyclohexanone (B81716) is used for risk assessment. | [9] |

Table 3: Exposure Limits

| Component | Limit | Source |

| 2-tert-butylcyclohexanone | No occupational exposure limits have been established. |

Experimental Protocols

In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487)

While the full study report for 2-tert-butylcyclohexanone is not publicly available, the RIFM (Research Institute for Fragrance Materials) safety assessment indicates that the compound was found to be non-clastogenic in an in vitro micronucleus test.[9][10] This test is performed according to the OECD Test Guideline 487.[11][12][13] The general protocol for this assay is as follows:

Objective: To detect genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells. Micronuclei can contain chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that were not incorporated into the daughter nuclei during mitosis.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is cultured in an appropriate medium.[12][14]

-

Exposure: Replicate cell cultures are exposed to various concentrations of the test substance (2-tert-butylcyclohexanone) both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in the body.[12]

-

Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.[11][12]

-

Harvesting and Staining: After a suitable incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The prepared slides are examined under a microscope to determine the frequency of micronucleated cells in both treated and control cultures. At least 2000 binucleated cells per concentration are typically scored.[12]

-

Data Interpretation: A substance is considered positive if it induces a concentration-related increase in the number of micronucleated cells.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for the safe handling of 2-tert-butylcyclohexanone, from preparation to disposal and emergency response.

Detailed Safety Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling. Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Containers should be kept tightly closed.

Accidental Release Measures

-

Minor Spills: Evacuate the immediate area.[15] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1] Clean the spill area with soap and water.

-

Major Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Considerations

-

Dispose of 2-tert-butylcyclohexanone and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-tert-Butylcyclohexanone | C10H18O | CID 102681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-Butylcyclohexanone [webbook.nist.gov]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. guidechem.com [guidechem.com]

- 6. 2-TERT-BUTYLCYCLOHEXANONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-TERT-BUTYLCYCLOHEXANONE | 1728-46-7 [chemicalbook.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. insights.inotiv.com [insights.inotiv.com]

The Environmental Fate and Biodegradability of 2-sec-Butylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone (B81716) (CAS No. 14765-30-1), a colorless, viscous liquid with a characteristic woody and camphoraceous odor, is a significant component in the fragrance and flavor industries.[1] Its use in a variety of consumer products necessitates a thorough understanding of its environmental fate and biodegradability to ensure its safe and sustainable application. This technical guide provides an in-depth analysis of the available scientific data on the environmental persistence, bioaccumulation, and degradation of 2-sec-butylcyclohexanone.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. A summary of the key properties of 2-sec-butylcyclohexanone is presented in Table 1. These properties suggest a moderate potential for partitioning into organic matter and a low to moderate water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 76-78 °C @ 8 mm Hg | [1] |

| Density | 0.911-0.917 g/mL | [1] |

| Water Solubility | 566 mg/L @ 20 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.8 | [1] |

Environmental Fate

The environmental fate of 2-sec-butylcyclohexanone is determined by a combination of transport and transformation processes, including biodegradation, hydrolysis, photolysis, and partitioning into different environmental compartments.

Biodegradability

The biodegradability of 2-sec-butylcyclohexanone has been assessed in several studies following standardized OECD guidelines. The results, summarized in Table 2, indicate that while the compound is not readily biodegradable under stringent test conditions, it demonstrates significant inherent biodegradability.

| Test Guideline | Test Type | Result | Conclusion | Source(s) |

| OECD 301F | Ready Biodegradability (Manometric Respirometry) | 60% degradation after 28 days | Not readily biodegradable, but shows potential for degradation. | [1] |

| OECD 301C | Ready Biodegradability (Modified MITI Test I) | No biodegradation observed | Not readily biodegradable under these specific test conditions. | [1] |

| OECD 302C | Inherent Biodegradability (Modified MITI Test II) | 84% degradation after 28 days | Inherently biodegradable. | [1] |

The conflicting results between the OECD 301F and 301C tests highlight the sensitivity of ready biodegradability tests to the specific inoculum and test conditions. However, the high level of degradation observed in the inherent biodegradability test (OECD 302C) suggests that 2-sec-butylcyclohexanone is unlikely to persist in environments with adapted microbial populations.[1]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (log Kow). With a log Kow of 2.8, 2-sec-butylcyclohexanone has a moderate potential for bioaccumulation.[1] A screening-level bioconcentration factor (BCF) has been estimated to be 40.64 L/kg, which is below the general threshold of concern for bioaccumulation. Further experimental studies would be beneficial to definitively determine its bioaccumulation potential.

Mobility in Soil

The mobility of a chemical in soil is largely determined by its adsorption to soil organic carbon and clay particles. The soil adsorption coefficient (Koc) is a key parameter for assessing this mobility. While no experimental Koc value for 2-sec-butylcyclohexanone has been identified in the reviewed literature, its log Kow of 2.8 can be used to estimate a Koc value. Generally, a higher log Kow corresponds to a higher Koc and lower mobility in soil. Based on its log Kow, 2-sec-butylcyclohexanone is expected to have moderate adsorption to soil and, therefore, limited mobility.

Hydrolysis and Photolysis

Information on the abiotic degradation of 2-sec-butylcyclohexanone through hydrolysis and photolysis is limited. As a ketone, it is not expected to undergo significant hydrolysis under typical environmental pH conditions.[2] Regarding photolysis, UV/Vis absorption spectra indicate no significant absorption between 290 and 700 nm, suggesting that direct photolysis in the environment is not a major degradation pathway.[1] Indirect photolysis, through reactions with photochemically generated reactive species like hydroxyl radicals, may contribute to its degradation in the atmosphere and sunlit surface waters, though specific rate constants are not available.

Biodegradation Pathway

While a specific metabolic pathway for 2-sec-butylcyclohexanone has not been fully elucidated, the microbial degradation of related cyclohexanone (B45756) derivatives provides a strong basis for a proposed pathway. The initial step in the aerobic degradation of cyclohexanones is often catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[3] This enzyme inserts an oxygen atom adjacent to the carbonyl group, forming a lactone. This is a key step in ring cleavage and subsequent metabolism.

A proposed biodegradation pathway for 2-sec-butylcyclohexanone is illustrated below.

Experimental Protocols

Detailed experimental protocols for the cited biodegradation studies are not publicly available. However, the methodologies can be inferred from the OECD guidelines referenced.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test assesses the rapid biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: A defined concentration of 2-sec-butylcyclohexanone is added to a mineral medium.

-

Duration: 28 days.

-

Measurement: The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD).

-

Pass Level: ≥ 60% of ThOD within a 10-day window.

OECD 302C: Inherent Biodegradability - Modified MITI Test (II)

This test evaluates the ultimate biodegradability of a substance under favorable conditions with a high concentration of microorganisms.

-

Inoculum: A higher concentration of activated sludge compared to ready biodegradability tests.

-

Test Substance Concentration: A defined concentration of 2-sec-butylcyclohexanone.

-

Duration: Typically 28 days.

-

Measurement: Biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption.

-

Pass Level: ≥ 70% removal of DOC or ≥ 60% of ThOD.

Conclusion

Based on the available data, 2-sec-butylcyclohexanone is considered to be inherently biodegradable and is not expected to be persistent in the environment.[1] Its potential for bioaccumulation is low. While it may show limited mobility in soil, further experimental data on its soil adsorption coefficient would be valuable for a more comprehensive risk assessment. The primary route of its environmental degradation is likely microbial, initiated by enzymatic ring-opening, leading to metabolites that can be further mineralized. Overall, the current body of evidence suggests that 2-sec-butylcyclohexanone does not pose a significant environmental risk under current usage patterns.

Logical Relationship of Environmental Fate Assessment

References

Commercial Availability and Technical Guide for 2-n-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2-n-butylcyclohexanone (CAS No. 1126-18-7). This document is intended for professionals in research and development who require a centralized resource for sourcing and utilizing this chemical compound.

Introduction

2-n-Butylcyclohexanone, also known as 2-butylcyclohexanone, is a cyclic ketone with the molecular formula C₁₀H₁₈O. It serves as a key intermediate in the synthesis of various organic compounds. Notably, it is a crucial reagent in the preparation of 5(6)-decenoic acid[1]. This guide consolidates available data on its commercial suppliers, physical and chemical properties, and provides a generalized experimental workflow for its application in organic synthesis.

Commercial Availability and Suppliers

2-n-Butylcyclohexanone (CAS No. 1126-18-7) is commercially available from a number of chemical suppliers, primarily based in China. The typical purity offered is around 98-99%. The following table summarizes the readily available supplier information.

| Supplier Name | Purity | Additional Information |

| Shanghai Arbor Chemical Co., Ltd. | - | Listed as a supplier on ChemicalBook.[1] |

| Shanghai Nianxing Industrial Co., Ltd | 98.0% | Stocking period of 10 days mentioned.[2] |

| Shandong Mopai Biotechnology Co., Ltd | 99% | Listed as a supplier on EaseChem.[3] |

| American Custom Chemicals Corporation | 95.00% | Price listed for 1G, 5G, and 10G quantities.[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-n-butylcyclohexanone is presented in the table below. This data is compiled from various chemical databases and supplier technical sheets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | Guidechem[5], Chemsrc[2] |

| Molecular Weight | 154.25 g/mol | Benchchem[6], Chemsrc[2] |

| CAS Number | 1126-18-7 | Guidechem[5], ChemicalBook[1] |

| Density | 0.888 g/cm³ | Guidechem[5], Chemsrc[2] |

| Boiling Point | 220.1 °C at 760 mmHg | Guidechem[5], Chemsrc[2] |

| Flash Point | 79.7 °C | Guidechem[5], Chemsrc[2] |

| Refractive Index | 1.447 | Guidechem[5], Chemsrc[2] |

| Vapor Pressure | 0.115 mmHg at 25°C | Guidechem[5], Chemsrc[2] |

| LogP | 2.85 - 2.93590 | Guidechem[5], Chemsrc[2] |

Safety Information

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

In case of exposure, follow standard first-aid measures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Experimental Protocols: A Generalized Workflow

Caption: Generalized workflow for an organic synthesis using 2-n-butylcyclohexanone.

Data and Supplier Overview

The following diagram provides a visual summary of the data acquisition and supplier landscape for 2-n-butylcyclohexanone.

Caption: Overview of information sources and suppliers for 2-n-butylcyclohexanone.

References

A Comprehensive Review of Synthetic Routes to 2-Butylcyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic methodologies for 2-butylcyclohexanone derivatives. These compounds are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty chemicals. This document details key synthetic strategies, providing experimental protocols and quantitative data to facilitate the practical application of these methods in a laboratory setting.

Alkylation of Cyclohexanone (B45756) Enolates

Direct alkylation of cyclohexanone enolates is a fundamental and widely utilized method for the introduction of an alkyl substituent at the α-position. This reaction proceeds via the formation of a nucleophilic enolate, which subsequently attacks an electrophilic alkylating agent, such as a butyl halide. The regioselectivity and stereoselectivity of this reaction are critical considerations and can be influenced by the choice of base, solvent, and reaction temperature.

Experimental Protocol: Alkylation with n-Butyl Bromide

This protocol describes the direct alkylation of cyclohexanone with n-butyl bromide using a strong base to generate the enolate.

Materials:

-

Cyclohexanone

-

n-Butyl bromide

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-